N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
Description
N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ is a stable isotope-labeled derivative of guanylpyrazole, featuring dual tert-butoxycarbonyl (Boc) protecting groups and isotopic enrichment with ¹³C and ¹⁵N₂. This compound is primarily utilized in metabolic tracing, nitrogen fixation studies, and biosynthetic pathway analyses due to its high isotopic purity and stability. Its Boc groups enhance solubility in organic solvents and protect reactive sites during synthetic or analytical procedures, making it a critical reagent for tracking nitrogen incorporation in complex biological or chemical systems .
Properties
CAS No. |
1346606-42-5 |
|---|---|
Molecular Formula |
C14H22N4O4 |
Molecular Weight |
313.333 |
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
InChI Key |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Synonyms |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway for Non-Isotopic Analogues
The non-labeled parent compound, N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS RN: 152120-54-2), serves as the foundational scaffold for isotopic derivatives. Its synthesis involves the reaction of 1H-pyrazole-1-carboxamidine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical procedure involves:
-
Dissolving 1H-pyrazole-1-carboxamidine in anhydrous tetrahydrofuran (THF).
-
Adding Boc anhydride and a base such as N,N-diisopropylethylamine (DIEA) to facilitate carbamate formation.
-
Stirring the reaction mixture at room temperature for 24–48 hours, followed by purification via silica gel chromatography.
For isotopic labeling (13C , 15N2 ), the synthetic pathway is modified to incorporate enriched precursors. For example:
13C Labeling of Boc Groups
The Boc protecting groups are introduced using tert-butyl [13C]carbonate, ensuring that the carbonyl carbon (C=O) in the carbamate is isotopically enriched. This step typically achieves >98% isotopic purity, as confirmed by mass spectrometry.
15N2 Labeling of the Pyrazole Ring
The pyrazole ring’s nitrogen atoms are enriched via:
Stepwise Synthesis of this compound
A representative procedure adapted from Sigma-Aldrich and TCI Chemicals involves:
-
Preparation of 15N2-labeled 1H-pyrazole-1-carboxamidine :
-
Double Boc Protection :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key 1H NMR signals for the non-labeled compound (DMSO-d6) include:
-
δ 1.40 (s, 9H, Boc-CH3)
-
δ 1.47 (s, 9H, Boc-CH3)
-
δ 7.48 (d, J = 8.1 Hz, 2H, pyrazole-H)
For the 13C,15N2-labeled analogue :
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data for the labeled compound:
Purity and Stability
Applications in Peptide Synthesis and Drug Discovery
Guanidinylation Reagent
This compound is widely used to introduce isotopically labeled guanidine groups into peptides. For example:
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine moiety.
Aldol Reactions: It acts as a catalyst in aldol reactions, facilitating the formation of carbon-carbon bonds by reacting with carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds, bases, and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Medicinal Chemistry: It is used in the synthesis of guanidine-containing drugs, which have potential therapeutic effects.
Drug Discovery: The compound serves as a key reagent in the construction of complex organic molecules, enabling the exploration of new drug candidates.
Coordination Chemistry: It is used in the synthesis of bis(guanylhydrazones), which have applications in coordination chemistry.
Mechanism of Action
The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Table 1: Comparative Performance in Nitrogen Fixation Studies
Q & A
Q. How can guanylation reactions using N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ be optimized for isotopic labeling in organic synthesis?
- Methodological Answer : Optimization involves comparing reactivity with other guanylating agents (e.g., N,N'-bis-Boc-thiourea) under varying solvents (DMF, THF) and temperatures (0–50°C). Solid-phase synthesis requires inert resin pre-treatment (e.g., Rink amide) and monitoring coupling efficiency via Kaiser tests. Post-reaction, Boc deprotection with TFA and purification via flash chromatography ensures high isotopic integrity. This compound shows superior reactivity for aliphatic amines but may require extended reaction times for aromatic amines .
Q. What analytical techniques confirm the isotopic purity of N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂?
- Methodological Answer : Isotopic purity is validated using:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with expected ¹³C/¹⁵N incorporation.
- ¹³C/¹⁵N NMR : Peaks at ~150–160 ppm (guanidine carbons) and nitrogen shifts confirm labeling.
- Elemental Analysis (EA) : Deviations <0.3% from theoretical ¹³C/¹⁵N content indicate purity. Cross-check with isotope ratio mass spectrometry (IRMS) for trace impurities .
Q. What are best practices for handling and storing N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂?
- Methodological Answer : Store at –20°C under inert gas (Ar/N₂) to prevent moisture-induced Boc group hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Aliquot stock solutions in acetonitrile or DMSO to minimize freeze-thaw cycles. Conduct stability tests via periodic LC-MS to detect degradation .
Advanced Research Questions
Q. How can discrepancies in nitrogen fixation rates caused by ¹⁵N₂ gas impurities be resolved in environmental studies?
- Methodological Answer : Contaminants (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻) in commercial ¹⁵N₂ gas inflate fixation rates. Mitigation steps:
- Pre-purification : Pass gas through acid traps (0.1 M H₂SO₄) and Cu/CuO columns at 300°C to remove NH₃/NOx.
- Controls : Include abiotic samples (autoclaved) and ¹⁴N₂ blanks to quantify background contamination.
- Analytical Validation : Use nanoSIMS or GC-IRMS to distinguish biological ¹⁵N incorporation from contaminants .
Q. How can dual ¹³C/¹⁵N labeling with this compound trace nitrogen incorporation pathways in metabolic studies?
- Methodological Answer : Co-administer ¹³C/¹⁵N-labeled compound with ¹³CO₂/¹⁵N₂ in model organisms (e.g., Trichodesmium). Track isotopic flux via:
- NanoSIMS Imaging : Maps subcellular ¹³C/¹⁵N enrichment (e.g., heterocysts in cyanobacteria).
- Isotopic Transient Kinetic Analysis (SSITKA) : Quantifies turnover rates of intermediates (e.g., NH₃, amino acids).
- Metabolomics : LC-HRMS identifies labeled metabolites (e.g., ¹³C-arginine, ¹⁵N-urea) .
Q. How to design experiments using N,N'-Bis-Boc-1-guanylpyrazole-¹³C,¹⁵N₂ to study Mars-van Krevelen mechanisms in catalytic NH₃ synthesis?
- Methodological Answer :
- Isotopic Exchange (N₂-IER) : Expose Co-Mo nitride catalysts to ¹⁴N₂/¹⁵N₂ mixtures at 400–500°C. Monitor ¹⁴N¹⁵N formation via gas chromatography to confirm lattice N participation.
- Steady-State Isotopic Transient Kinetics (SSITK) : Pulse ¹⁵NH₃ to measure N vacancy refilling rates.
- Operando XAS : Correlate N₂ dissociation kinetics with catalyst oxidation state changes .
Q. How to validate cross-contamination in multi-isotope (¹³C/¹⁵N) studies using this compound?
- Methodological Answer :
- Parallel Controls : Run experiments with single isotopes (¹³C-only or ¹⁵N-only) to detect unintended label transfer.
- High-Resolution MS/MS : Fragment ions (e.g., ¹³CH₃⁺ vs. ¹⁵NH₂⁺) distinguish isotopic sources.
- Isotope Dilution Assays : Spike samples with unlabeled analogs to quantify dilution effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
